molecular formula C9H9ClO3 B2730998 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone CAS No. 75717-53-2

2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone

Cat. No.: B2730998
CAS No.: 75717-53-2
M. Wt: 200.62
InChI Key: XDJYHQZFRFJSSV-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9ClO3 It is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone typically involves the chlorination of 2-hydroxy-5-methoxyacetophenone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy and methoxy groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which allows for diverse chemical reactions and potential biological activities. Its combination of functional groups makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJYHQZFRFJSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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